molecular formula C12H12FNO3S B4747829 1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE

1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4747829
M. Wt: 269.29 g/mol
InChI Key: ZKTNYAUICOTOKR-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a furan ring, and a methanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S/c13-12-6-2-1-4-10(12)9-18(15,16)14-8-11-5-3-7-17-11/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTNYAUICOTOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorophenylamine and furan-2-carboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Sulfonation: The final step involves the sulfonation of the amine with methanesulfonyl chloride to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the furan ring can participate in π-π interactions. The methanesulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar compounds to 1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE include:

    1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE: Similar structure but with a bromine atom instead of fluorine.

    1-(2-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE: Similar structure but with a methoxy group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE
Reactant of Route 2
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1-(2-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]METHANESULFONAMIDE

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